N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by two aromatic amine substituents (3-chloro-4-fluorophenyl and 4-chlorophenyl) at the N2 and N4 positions, respectively, and a morpholino group at the C6 position. The structural complexity of this compound arises from the strategic placement of electron-withdrawing groups (chloro and fluoro) on the aromatic rings, which enhance lipophilicity and binding affinity to biological targets. The morpholino moiety contributes to improved solubility and metabolic stability compared to non-polar substituents .
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-1-3-13(4-2-12)23-17-25-18(24-14-5-6-16(22)15(21)11-14)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDSXSCQWAYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-chloroaniline in the presence of a triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis can produce amines and other smaller organic molecules.
Scientific Research Applications
N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazine derivatives with variations in substituents at the N2, N4, and C6 positions exhibit distinct physicochemical and pharmacological properties. Key analogs include:
Pharmacological Activity
- Anticancer Potential: The target compound’s chloro/fluoro substituents are associated with enhanced cytotoxicity in structurally related triazines. For example, platinum(IV) and palladium(II) complexes of triazine ligands (e.g., L1–L4) show potent activity against cancer cell lines, though specific IC50 data for the target compound are unavailable .
- Bioavailability: Hydrochloride salts of related triazines (e.g., N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride) are commercially available, suggesting improved solubility and stability for pharmaceutical applications .
Physical and Spectral Properties
- Melting Points: Analog 4f melts at 140–142°C , while morpholino-containing triazines with bulkier substituents (e.g., benzoimidazolyl) may exhibit higher melting points due to crystalline packing .
- Spectroscopy : IR and NMR data for analogs (e.g., 4f : IR 3262 cm⁻¹ for N-H stretch; δ 3.23 ppm for methoxy protons) provide benchmarks for verifying the target compound’s structure .
Stability and Commercial Availability
- Hydrochloride salts of triazine derivatives (e.g., 5205 , 5207 ) are marketed by suppliers like TaiChem and Combi-Blocks, indicating their stability under standard storage conditions .
- The morpholino group in the target compound likely mitigates hydrolysis risks compared to labile substituents (e.g., trichloromethyl in oxadiazin-2-amine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
